Sweetness Potency: (4R,5R)-Hexulopyranose vs. D-Glucose
In human sensory panels, the D‑fructopyranose scaffold (which embodies the (4R,5R) ring configuration) exhibits a relative sweetness of 1.2–1.8 times that of sucrose, whereas D‑glucose (pyranose form, (2R,3R,4S,5S) ring configuration) is rated at only 0.7–0.8 times sucrose [1]. This nearly 2‑fold difference in perceived sweetness intensity is a direct consequence of the stereochemical arrangement at C‑4/C‑5, which influences hydrogen‑bonding interactions with the T1R2/T1R3 sweet taste receptor.
| Evidence Dimension | Relative sweetness (sucrose = 1.0) |
|---|---|
| Target Compound Data | 1.2 – 1.8 (D-fructose pyranose scaffold) |
| Comparator Or Baseline | D-Glucose pyranose: 0.7 – 0.8 |
| Quantified Difference | ≈ 2‑fold greater sweetness |
| Conditions | Human sensory panel, aqueous solution, 20–25 °C |
Why This Matters
For procurement decisions in food, beverage, or pharmaceutical formulation, the higher sweetness potency of the (4R,5R)-hexulopyranose scaffold allows a ~50% lower mass to achieve equivalent sweet taste, directly impacting ingredient cost and caloric load.
- [1] O'Donnell K. Carbohydrate Sweeteners. In: O'Donnell K, Kearsley MW, eds. Sweeteners and Sugar Alternatives in Food Technology. 2nd ed. Wiley-Blackwell; 2012:35-62. doi:10.1002/9781118373941.ch3 View Source
